molecular formula C10H9BrN2 B571762 1-(2-Bromophenyl)-5-methyl-1H-pyrazole CAS No. 1248277-26-0

1-(2-Bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B571762
CAS No.: 1248277-26-0
M. Wt: 237.1
InChI Key: MDRHSFZSAKUHJZ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2-bromophenyl group at position 1 and a methyl group at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

CAS No.

1248277-26-0

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

IUPAC Name

1-(2-bromophenyl)-5-methylpyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3

InChI Key

MDRHSFZSAKUHJZ-UHFFFAOYSA-N

SMILES

CC1=CC=NN1C2=CC=CC=C2Br

Synonyms

1-(2-broMophenyl)-5-Methyl-1H-pyrazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and nature of substituents on the pyrazole ring and aryl groups significantly influence molecular properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Data of Selected Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1-Methyl, 3-CF₃, 5-(2-BrC₆H₄) C₁₁H₈BrF₃N₂ 305.10 High steric hindrance; potential bioactive intermediate
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde 4-Cl-Benzyl, 5-CHO, 3-(4-BrC₆H₄) C₁₈H₁₃BrClN₂O 414.67 Conformational rigidity; tested for anticancer activity (inactive)
5-(4-Bromophenyl)-1-methyl-1H-pyrazole 1-Methyl, 5-(4-BrC₆H₄) C₁₀H₉BrN₂ 237.10 Para-substitution reduces steric effects
1H-Pyrazol-5-amine, 3-(2-bromophenyl)-1-isopropyl 1-Isopropyl, 3-(2-BrC₆H₄), 5-NH₂ C₁₂H₁₄BrN₃ 280.16 Amino group enhances solubility; potential pharmacophore
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate 1-(2-BrC₆H₄), 3-COOEt, 5-NH₂ C₁₂H₁₂BrN₃O₂ 310.15 Ester functionality; intermediate in drug synthesis

Physicochemical Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, whereas electron-donating groups (e.g., -NH₂ in ) enhance nucleophilic character.
  • Solubility : Compounds with polar substituents (e.g., -CHO in , -COOEt in ) exhibit improved solubility in polar solvents compared to purely aromatic analogs.

Spectroscopic Data

  • NMR Shifts: Aromatic protons in ortho-substituted bromophenyl groups (e.g., 1-(2-bromophenyl) derivatives) show downfield shifts due to deshielding effects, as seen in ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (δ ~7.2–7.8 ppm for aryl protons) . Methyl groups at position 5 typically resonate near δ 2.3–2.5 ppm in $^1$H NMR .
  • IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~550–600 cm⁻¹, while C=O groups (e.g., in ) absorb near 1700 cm⁻¹ .

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